molecular formula C11H16O2 B2529423 methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 61452-51-5

methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No. B2529423
CAS RN: 61452-51-5
M. Wt: 180.247
InChI Key: FAFSGOKBSYIHAD-LGSUYQFTSA-N
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Description

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate (MBC) is an organic compound that is widely used in scientific research. It is a cyclic compound with a bicyclic structure and a carboxylate functional group. MBC is a versatile compound with a range of applications in the fields of biochemistry and physiology.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate and its related compounds have been studied extensively in the context of chemical synthesis and structural analysis. These compounds serve as vital intermediates or building blocks in the synthesis of various complex molecules. For instance, Kaya et al. (2016) explored the synthesis of new homoconduritols and homoaminoconduritols starting from methyl 1,3,5-cycloheptatriene-7-carboxylate, showcasing the compound's utility in creating complex molecular structures (Kaya et al., 2016). Similarly, Cluzeau and Lubell (2004) synthesized 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate, highlighting the compound's versatility in forming dipeptide surrogates (Cluzeau & Lubell, 2004).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, these compounds have been used to synthesize novel ligands with potential therapeutic applications. Geiger et al. (2007) prepared stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, which displayed high sigma1 receptor affinity and significant cell growth inhibition against various human tumor cell lines (Geiger et al., 2007). This study emphasizes the potential of these compounds in the development of new therapeutics targeting specific cellular pathways.

properties

IUPAC Name

methyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/b3-2-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFSGOKBSYIHAD-UVGCVRRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

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